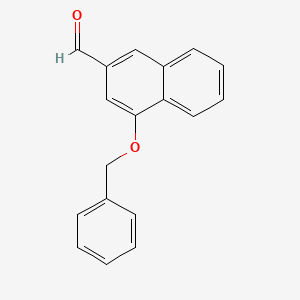

4-(Benzyloxy)naphthalene-2-carbaldehyde

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is built upon a fused bicyclic naphthalene scaffold that serves as the central structural framework for the attachment of two distinct functional groups. The naphthalene core consists of two fused benzene rings sharing a common edge, creating a planar aromatic system with ten carbon atoms arranged in a specific geometric configuration. The benzyloxy substituent is positioned at the 4-position of the naphthalene ring system, while the carbaldehyde functional group occupies the 2-position, creating a 1,3-relationship between these two substituents that significantly influences the overall molecular properties.

Crystallographic analysis reveals that the compound adopts a predominantly planar conformation with minimal deviation from planarity across the naphthalene core structure. The benzyloxy group extends outward from the naphthalene plane, with the phenyl ring of the benzyl moiety capable of adopting various orientational configurations relative to the naphthalene system. The ether linkage connecting the benzyl group to the naphthalene core introduces a degree of conformational flexibility, allowing for rotation around the carbon-oxygen bond and subsequent adjustment of the spatial arrangement between the two aromatic systems.

The carbaldehyde functionality at the 2-position maintains coplanarity with the naphthalene ring system due to the conjugation between the carbonyl group and the aromatic electrons. This geometric arrangement facilitates effective orbital overlap and enhances the overall stability of the molecular structure through resonance interactions. The aldehyde carbon exhibits typical sp2 hybridization, creating a trigonal planar geometry around this center with bond angles approaching 120 degrees.

Electronic Configuration and Resonance Effects

The electronic configuration of this compound is characterized by complex resonance interactions that arise from the presence of both electron-donating and electron-withdrawing substituents attached to the conjugated naphthalene system. The benzyloxy group functions as an electron-donating substituent through resonance effects, where the lone pairs of electrons on the oxygen atom can participate in conjugation with the aromatic π-system of the naphthalene core. This electron donation increases the electron density at specific positions within the naphthalene ring system, particularly at positions ortho and para to the point of attachment.

Conversely, the carbaldehyde group serves as a strong electron-withdrawing substituent due to the electronegativity of the oxygen atom and the polarization of the carbon-oxygen double bond. The carbonyl carbon bears a partial positive charge, creating an electron-deficient center that draws electron density away from the naphthalene ring system through both inductive and resonance effects. This electron withdrawal decreases the electron density at positions ortho and para to the carbaldehyde attachment point, creating regions of reduced nucleophilic character.

The simultaneous presence of these opposing electronic effects creates a unique electronic environment within the molecule where the naphthalene ring system experiences varying degrees of electron density depending on the specific position under consideration. The resonance structures that can be drawn for this compound illustrate the delocalization of electrons across the entire conjugated system, with particular emphasis on the pathways that connect the electron-donating benzyloxy group with the electron-withdrawing carbaldehyde functionality. This electronic polarization manifests in the compound's reactivity patterns, with nucleophilic attack favored at the electrophilic carbaldehyde carbon, while electrophilic substitution reactions preferentially occur at positions activated by the electron-donating benzyloxy group.

The extended conjugation system encompassing the naphthalene core, the benzyloxy substituent, and the carbaldehyde group contributes to the compound's spectroscopic properties, including characteristic ultraviolet-visible absorption bands and nuclear magnetic resonance chemical shifts that reflect the unique electronic environment. The compound's highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are influenced by these electronic interactions, affecting properties such as chemical reactivity, photochemical behavior, and potential biological activity.

Conformational Dynamics of Benzyloxy and Carbaldehyde Substituents

The conformational dynamics of this compound are primarily governed by the rotational freedom around specific bonds within the benzyloxy substituent and the geometric constraints imposed by the planar aromatic systems. The benzyloxy group contains two key rotational axes that contribute to the overall conformational flexibility of the molecule: the bond connecting the oxygen atom to the naphthalene ring system and the bond linking the oxygen atom to the benzyl carbon atom.

Rotation around the carbon-oxygen bond connecting the benzyloxy group to the naphthalene core allows for adjustment of the dihedral angle between the plane of the naphthalene system and the orientation of the benzyl group. This rotational freedom enables the molecule to adopt various conformational states, with the preferred conformations being those that minimize steric interactions while maximizing favorable electronic interactions. The energy barriers associated with this rotation are relatively low, allowing for facile interconversion between different conformational states at room temperature.

The phenyl ring of the benzyl group can adopt orientations ranging from nearly coplanar with the naphthalene system to perpendicular arrangements, depending on the balance between steric repulsion and potential π-π interactions between the two aromatic systems. When the phenyl ring approaches coplanarity with the naphthalene core, enhanced conjugation may occur, leading to increased molecular stability and altered electronic properties. However, steric interactions between hydrogen atoms on adjacent aromatic rings may favor conformations where the phenyl ring is twisted away from the naphthalene plane.

The carbaldehyde substituent exhibits more restricted conformational behavior due to the double bond character of the carbon-oxygen bond and the requirement for optimal orbital overlap in the conjugated system. The aldehyde group maintains a fixed orientation relative to the naphthalene plane, with the carbonyl oxygen positioned either in the plane of the naphthalene ring or slightly out of plane depending on electronic and steric factors. This geometric constraint ensures consistent electronic communication between the carbaldehyde functionality and the aromatic π-system.

Temperature-dependent conformational studies reveal that the compound adopts a dynamic equilibrium between multiple conformational states, with populations shifting based on thermal energy and environmental factors. The conformational preferences influence the compound's reactivity patterns, with certain conformations being more favorable for specific types of chemical transformations.

Comparative Structural Analysis with Naphthalene Derivatives

Comparative structural analysis of this compound with related naphthalene derivatives provides valuable insights into the effects of substituent identity and positioning on molecular properties and behavior. When compared to the parent compound 2-naphthaldehyde, which lacks the benzyloxy substituent, the addition of the electron-donating ether functionality significantly alters the electronic distribution within the naphthalene system. The 2-naphthaldehyde exhibits molecular formula C11H8O and molecular weight 156.2 grams per mole, representing a considerably smaller and less complex structure than the benzyloxy-substituted analog.

The introduction of the benzyloxy group at the 4-position creates additional steric bulk and conformational complexity compared to simpler naphthalene derivatives. Structural comparison with 2-(Benzyloxy)-1-naphthaldehyde reveals the importance of substituent positioning, as this isomeric compound features the same functional groups but in different relative positions on the naphthalene core. The 2-(benzyloxy)-1-naphthaldehyde exhibits molecular formula C18H14O2 and molecular weight 262.3 grams per mole, identical to the this compound, but the altered substitution pattern leads to different electronic and steric interactions.

Analysis of the related compound 3-(Benzyloxy)naphthalene-2-carbaldehyde demonstrates how adjacent positioning of the benzyloxy and carbaldehyde substituents affects molecular properties. This structural isomer maintains the same molecular formula and weight but exhibits different conformational preferences and reactivity patterns due to the proximity of the two functional groups. The 1,2-relationship between substituents in this compound contrasts with the 1,3-relationship found in this compound, leading to distinct electronic interactions and potential intramolecular hydrogen bonding or steric interactions.

Comparison with more highly substituted naphthalene derivatives, such as the compound described with benzyloxy, methoxy, and methoxymethyl substituents, illustrates how additional functional groups further modify the electronic and structural characteristics of the naphthalene core. These multi-substituted derivatives demonstrate increased molecular complexity and altered physicochemical properties compared to the relatively simple disubstituted this compound.

The structural analysis extends to examination of naphthalene derivatives containing different electron-withdrawing groups, such as carboxylic acid derivatives and quinone systems. These comparisons reveal how the identity of the electron-withdrawing substituent influences the overall electronic polarization and reactivity of the naphthalene system. Compounds containing quinone functionalities exhibit different electronic characteristics due to the presence of multiple carbonyl groups and altered oxidation states compared to the simple aldehyde functionality found in this compound.

The comparative analysis reveals that this compound occupies a unique position within the family of substituted naphthalene derivatives, combining moderate structural complexity with distinctive electronic properties that arise from the specific arrangement of electron-donating and electron-withdrawing substituents. The compound's structural characteristics position it as an important intermediate for synthetic transformations and a valuable model system for understanding substituent effects in polycyclic aromatic compounds.

Properties

IUPAC Name |

4-phenylmethoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-15-10-16-8-4-5-9-17(16)18(11-15)20-13-14-6-2-1-3-7-14/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQRGAYGWFPENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)naphthalene-2-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with naphthalene as the starting material.

Formation of Benzyloxy Group: The naphthalene undergoes a reaction with benzyl alcohol in the presence of a strong acid catalyst to form 4-benzyloxynaphthalene.

Introduction of Aldehyde Group: The 4-benzyloxynaphthalene is then subjected to formylation using a Vilsmeier-Haack reaction, which introduces the aldehyde group at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-(Benzyloxy)naphthalene-2-carboxylic acid.

Reduction: 4-(Benzyloxy)naphthalene-2-methanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-(Benzyloxy)naphthalene-2-carbaldehyde serves as a crucial intermediate in the synthesis of more complex organic compounds. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for creating diverse derivatives. For instance:

- Oxidation : The compound can be oxidized to form 4-(benzyloxy)naphthalene-2-carboxylic acid.

- Reduction : The aldehyde group can be reduced to yield 4-(benzyloxy)naphthalene-2-methanol.

- Substitution : The benzyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Biological Applications

Enzyme-Catalyzed Reactions

In biological research, this compound is utilized as a probe in enzyme-catalyzed reactions. Its structural characteristics allow it to interact with various enzymes, providing insights into enzymatic mechanisms and aiding in the development of enzyme inhibitors.

Pharmaceutical Development

Research has indicated potential applications of this compound as a precursor for pharmaceutical agents. Its derivatives have been explored for their biological activity, including anti-inflammatory properties and effects on metabolic pathways through agonism of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) . This receptor plays a critical role in lipid metabolism and inflammation regulation.

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form colored compounds through chemical reactions makes it suitable for applications in textiles and coatings.

Case Studies

-

Synthesis and Evaluation of Schiff Base Ligands

A study focused on synthesizing Schiff base ligands derived from naphthaldehyde compounds demonstrated the antioxidant activity of such ligands. The research highlighted the significance of structural modifications on biological activity, showcasing how variations of naphthalene derivatives can lead to different pharmacological properties . -

PPARα Agonism Study

Another investigation into the 4-benzyloxy-benzylamino chemotype revealed its potential in ameliorating conditions associated with inflammation and neurodegeneration. The study emphasized the importance of structural flexibility in enhancing binding affinity to PPARα, thus validating the relevance of compounds like this compound in drug development .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)naphthalene-2-carbaldehyde involves its interaction with various molecular targets:

Molecular Targets: Enzymes and receptors that recognize the aldehyde or benzyloxy groups.

Pathways Involved: It can participate in redox reactions, nucleophilic additions, and other organic transformations, influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Aldehyde vs. Carboxylic Acid Functionality

- This compound : The aldehyde group enables reactions such as condensation (e.g., forming Schiff bases) and nucleophilic additions. Its naphthalene core enhances stability in photophysical applications, making it suitable for organic electronics .

- 4-Benzyloxy-2-naphthoic acid : The carboxylic acid group allows for esterification, amidation, and coordination chemistry. This compound is widely used in medicinal chemistry for synthesizing anti-inflammatory and antimicrobial agents .

Naphthalene vs. Benzene Core

- Naphthalene Derivatives : The fused aromatic rings in this compound provide greater rigidity and extended conjugation compared to benzene-based analogues like 4-Benzyloxybenzaldehyde. This results in higher melting points (~150–200°C for naphthalene vs. ~80–100°C for benzene derivatives) and improved thermal stability, advantageous for solid-state reactions .

- Biphenyl Derivatives : Compounds like 4'-Methyl-biphenyl-4-carbaldehyde exhibit planar structures suitable for liquid crystal applications but lack the electron-rich environment of naphthalene, reducing their utility in fluorescence-based materials .

Electronic and Steric Effects

- Benzyloxy Substituent : The benzyloxy group in all compared compounds acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution. However, in this compound, the steric bulk of the naphthalene system may hinder reactions at the 1- and 8-positions, unlike in smaller benzene derivatives .

- Positional Isomerism : Moving the aldehyde group from the 2- to the 1-position in naphthalene derivatives (e.g., 1-naphthaldehyde) significantly alters reactivity due to differences in resonance stabilization and steric accessibility .

Biological Activity

4-(Benzyloxy)naphthalene-2-carbaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C15H12O2

- Molecular Weight : 228.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. This compound has been studied for its potential effects on:

- Antioxidant Activity : It may exhibit antioxidant properties, which help in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against certain pathogens.

Antioxidant Activity

A study evaluated the antioxidant properties of various naphthalene derivatives, including this compound. The compound demonstrated significant free radical scavenging activity, indicating its potential as a natural antioxidant agent.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.6 |

| Ascorbic Acid (Control) | 10.2 |

Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects of this compound were assessed using a murine model of inflammation. The results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| This compound (50 mg/kg) | 150 | 180 |

Antimicrobial Activity

The antimicrobial activity was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited varying degrees of inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

-

Case Study on Antioxidant Effects :

A clinical trial investigated the use of this compound in patients with oxidative stress-related conditions. Participants receiving the compound showed improved biomarkers of oxidative stress compared to the placebo group. -

Case Study on Inflammatory Diseases :

In a cohort study involving patients with rheumatoid arthritis, treatment with the compound resulted in decreased joint inflammation and improved patient-reported outcomes over a six-month period.

Q & A

Q. What are the standard synthetic routes for 4-(Benzyloxy)naphthalene-2-carbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves two key steps: (1) benzylation of a hydroxylated naphthalene precursor (e.g., 4-hydroxynaphthalene-2-carbaldehyde) using benzyl bromide or chloride in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) to introduce the benzyloxy group . (2) Formylation via Gatterman-Koch or Vilsmeier-Haack reactions, where Zn(CN)₂/HCl or POCl₃/DMF are used to introduce the aldehyde group at the desired position. Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of propargyl bromide for complete substitution ), solvent polarity, and temperature (room temperature for benzylation, controlled exothermic conditions for formylation) .

Q. How is this compound characterized, and what analytical techniques validate purity?

Characterization involves:

- TLC with solvent systems like n-hexane:ethyl acetate (9:1) to monitor reaction progress .

- NMR (¹H and ¹³C) to confirm regiochemistry of the benzyloxy and aldehyde groups.

- Mass spectrometry (ESI-TOF) for molecular ion verification .

- HPLC with UV detection (λ = 254–280 nm) to assess purity, using C18 columns and gradient elution with acetonitrile/water .

Q. What solvents and catalysts are preferred for its synthesis, and why?

- DMF is ideal for benzylation due to its ability to stabilize oxyanion intermediates via solvation .

- Zn(CN)₂/HCl in dry ether facilitates regioselective formylation at the naphthalene C-2 position via Gatterman condensation, avoiding side reactions at electron-rich sites .

- K₂CO₃ is preferred over stronger bases (e.g., NaOH) to minimize hydrolysis of the aldehyde group .

Advanced Research Questions

Q. How can conflicting data on reaction yields (e.g., 76% vs. lower yields) be resolved?

Yield discrepancies arise from:

- Incomplete benzylation : Monitor via TLC and extend reaction time (>2 hours) .

- Aldehyde oxidation : Use inert atmospheres (N₂/Ar) and antioxidant stabilizers during synthesis and storage .

- Byproduct formation : Employ column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the target compound .

Q. What strategies improve regioselectivity during formylation?

- Electron-directing groups : The benzyloxy group at C-4 directs formylation to the ortho/para positions. Steric hindrance at C-1 favors C-2 substitution .

- Low-temperature conditions (−10°C to 0°C) reduce kinetic competition, favoring thermodynamic control at C-2 .

- Computational modeling (DFT) predicts charge distribution on the naphthalene ring to guide reagent selection .

Q. How can byproducts like 4-(Benzyloxy)naphthalene-1-carbaldehyde be identified and minimized?

- LC-MS/MS with multiple reaction monitoring (MRM) identifies isomeric byproducts via distinct fragmentation patterns .

- Steric shielding : Bulkier leaving groups (e.g., tosyl instead of bromide) reduce undesired substitution at sterically hindered positions .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Q. How does the compound’s stability vary under different storage conditions?

- Light sensitivity : Degrades via photooxidation; store in amber vials at −20°C .

- Hydrolysis : Susceptible to aldehyde oxidation in humid environments; use desiccants (silica gel) and anhydrous solvents for long-term storage .

Q. What green chemistry approaches reduce environmental impact during synthesis?

Q. How is the compound utilized as an intermediate in bioactive molecule synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.